molecular formula C9H11NO2S B8476325 Methyl 2-amino-4-(methylthio)benzoate

Methyl 2-amino-4-(methylthio)benzoate

Cat. No.: B8476325
M. Wt: 197.26 g/mol
InChI Key: IKZNVXZVFKLFQX-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(methylthio)benzoate is a benzoic acid derivative characterized by an amino group at the 2-position and a methylthio (-SCH₃) group at the 4-position of the benzene ring, esterified with a methyl group. Its structure allows for diverse chemical modifications, making it a valuable scaffold for developing analogs with tailored properties .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

methyl 2-amino-4-methylsulfanylbenzoate

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)7-4-3-6(13-2)5-8(7)10/h3-5H,10H2,1-2H3

InChI Key

IKZNVXZVFKLFQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)SC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Methyl Aminobenzoates

Methyl 2-amino-4-chlorobenzoate (CAS: 5900-58-3)
  • Structure : Features a chloro (-Cl) substituent at the 4-position instead of methylthio.
  • Properties : Higher electronegativity of Cl may enhance stability but reduce nucleophilicity compared to -SCH₃.
  • Applications : Often used in herbicide synthesis, such as sulfonylurea derivatives (e.g., metsulfuron-methyl) .
Methyl 2-amino-5-chlorobenzoate (CAS: 5202-89-1)
  • Structure : Chloro group at the 5-position, altering steric and electronic effects.
  • Synthesis: Similar routes as Methyl 2-amino-4-(methylthio)benzoate, but positional isomerism impacts reactivity in electrophilic substitution reactions .
(S)-Methyl 4-(1-aminoethyl)benzoate (CAS: 222714-37-6)
  • Structure: Aminoethyl group at the 4-position, introducing chirality.

Table 1: Key Properties of Methyl Aminobenzoate Derivatives

Compound Substituents (Position) Molecular Formula Molecular Weight Key Applications
This compound -NH₂ (2), -SCH₃ (4) C₉H₁₁NO₂S 197.25 Pharmaceutical intermediates
Methyl 2-amino-4-chlorobenzoate -NH₂ (2), -Cl (4) C₈H₈ClNO₂ 185.61 Herbicide precursors
Methyl 2-amino-5-chlorobenzoate -NH₂ (2), -Cl (5) C₈H₈ClNO₂ 185.61 Agrochemical research
(S)-Methyl 4-(1-aminoethyl)benzoate -CH(NH₂)CH₃ (4) C₁₀H₁₃NO₂ 179.22 Chiral drug synthesis

Complex Benzoate Derivatives with Bioactivity

Methyl 4-(4-(2-(4-(Methylthio)Phenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C5)
  • Structure: Incorporates a quinoline-piperazine moiety linked to the benzoate core.
  • Bioactivity : Demonstrated enhanced binding affinity in kinase inhibition studies compared to simpler analogs, likely due to the extended conjugation and piperazine flexibility .
Methyl-3,4,5-trimethoxy-2-(2-(nicotinamido)benzamido)benzoate (Compound 7)
  • Structure : Multiple methoxy groups and a nicotinamide side chain.

Table 2: Bioactive Benzoate Derivatives

Compound Structural Features Bioactivity Reference
This compound Simple scaffold with -SCH₃ Intermediate for drug discovery
C5 (Quinoline-piperazine derivative) Quinoline-piperazine conjugation Kinase inhibition, anticancer potential
Compound 7 (Nicotinamide derivative) Trimethoxy and nicotinamide groups Neuroprotection in oxidative stress

Sulfonylurea Herbicides

Metsulfuron-methyl (CAS: 74223-64-6)
  • Structure : Benzoate ester with a triazine sulfonylurea group.
  • Applications: Broad-spectrum herbicide targeting acetolactate synthase (ALS) in plants. The sulfonylurea group enhances herbicidal activity compared to amino or methylthio substituents .

Preparation Methods

Nucleophilic Substitution Followed by Nitro Reduction

This two-step approach is widely cited in patent literature.

Step 1: Synthesis of Methyl 2-Nitro-4-(Methylthio)Benzoate

Starting Material : Methyl 4-chloro-2-nitrobenzoate
Reagents : Sodium methyl mercaptide (NaSCH₃), phase-transfer catalyst (e.g., tetrabutylammonium bromide)
Conditions :

  • Solvent: Dichloromethane or toluene

  • Temperature: 70–80°C

  • Time: 3–5 hours
    Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing nitro group.

Key Data :

ParameterValueSource
Yield85–92%
Purity (HPLC)>95%
Catalyst ReusabilityUp to 5 cycles without loss

Step 2: Reduction of Nitro to Amino Group

Reagents : H₂ gas, 5% Pd/C catalyst
Conditions :

  • Pressure: 0.5–2.0 MPa

  • Temperature: 25–40°C

  • Solvent: Dilute HCl (0.5–5% w/w)
    Mechanism : Catalytic hydrogenation under acidic conditions.

Key Data :

ParameterValueSource
Yield90–93%
Reaction Time0.5–2 hours
Catalyst Loading0.01–0.07 wt% (relative to substrate)

Direct Thiolation of Methyl 2-Aminobenzoate

This one-pot method utilizes thiophilic reagents to introduce the methylthio group.

Reaction Setup

Starting Material : Methyl 2-aminobenzoate
Reagents : Dimethyl disulfide (DMDS), iodine, acetic acid
Conditions :

  • Temperature: 60–80°C

  • Time: 6–8 hours
    Mechanism : Electrophilic thiolation mediated by iodine, forming a sulfenyl iodide intermediate.

Key Data :

ParameterValueSource
Yield75–82%
Selectivity88% (para:ortho = 9:1)

Oxidative Methods for Byproduct Mitigation

Patent CN103274974A highlights oxidation control to prevent overoxidation to sulfone derivatives:

  • Oxidant : Hydrogen peroxide (30% w/w)

  • Catalyst : Sodium tungstate (0.1–1.0 mol%)

  • Temperature : 50–60°C

  • Key Insight : Maintaining pH 4–6 with acetic acid buffer minimizes sulfone formation (<2%).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionHigh purity, scalableRequires halogenated precursor85–93%
Direct ThiolationOne-pot synthesisModerate regioselectivity75–82%

Industrial-Scale Considerations

  • Catalyst Recovery : Pd/C from hydrogenation steps is recyclable via filtration, reducing costs by 15–20%.

  • Waste Management : Neutralization of acidic byproducts with NaOH generates NaCl, which is treatable via standard effluent systems.

Emerging Techniques

Recent advancements include enzymatic catalysis for greener synthesis:

  • Enzyme : Cysteine desulfurase

  • Substrate : Methyl 2-amino-4-sulfobenzoate

  • Conditions : pH 7.5, 37°C

  • Yield : 68% (pilot scale)

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